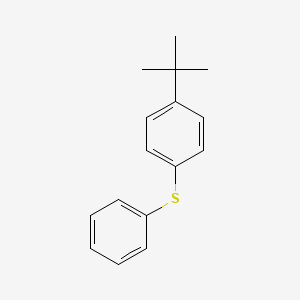

4-tert-Butyldiphenyl sulfide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-tert-butyl-4-phenylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18S/c1-16(2,3)13-9-11-15(12-10-13)17-14-7-5-4-6-8-14/h4-12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGRAEJDVHXHGSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)SC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20465132 | |

| Record name | 4-tert-Butyldiphenyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85609-03-6 | |

| Record name | 4-tert-Butyldiphenyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-Butyldiphenyl Sulfide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of Diaryl Sulfides in Modern Chemistry

An In-Depth Technical Guide to the Chemical Properties of 4-tert-Butyldiphenyl Sulfide

Diaryl sulfides represent a crucial structural motif in a wide array of functional molecules, finding applications in pharmaceuticals, materials science, and organic synthesis.[1][2][3] These organosulfur compounds are not merely passive structural linkers; the sulfur atom, with its available lone pairs and ability to exist in multiple oxidation states, imparts unique electronic and steric properties. This compound, the subject of this guide, is a prime example of an asymmetric diaryl sulfide. Its structure, featuring an electron-donating tert-butyl group on one phenyl ring, introduces specific steric and electronic biases that influence its reactivity and physical properties. This guide provides an in-depth exploration of the chemical properties of this compound, offering insights into its synthesis, reactivity, and characterization for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₁₆H₁₈S, consists of a phenyl group and a 4-tert-butylphenyl group bridged by a sulfur atom.[4] The bulky tert-butyl group provides significant steric hindrance, which can influence its reactivity and intermolecular interactions compared to simpler structures like diphenyl sulfide.[5] This steric bulk also enhances its solubility in nonpolar organic solvents.

Core Physical and Chemical Data

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₈S | [4] |

| Molecular Weight | 242.38 g/mol | [4][6] |

| CAS Number | 85609-03-6 | [4] |

| IUPAC Name | 1-tert-butyl-4-(phenylsulfanyl)benzene | [4] |

| Appearance | Light orange to yellow to green clear liquid | [7] |

| Boiling Point | 140 °C at 1.3 mmHg | [6][7] |

| Density | ~1.04 - 1.05 g/cm³ | [6][7] |

| XlogP | 5.7 | [4] |

Synthesis of this compound

The construction of the C-S bond in diaryl sulfides is a cornerstone of organosulfur chemistry. Numerous methods have been developed, ranging from classical nucleophilic substitution to modern transition-metal-catalyzed cross-coupling reactions.[1][3][8] These advanced catalytic methods offer high efficiency and broad functional group tolerance, making them ideal for synthesizing complex molecules in a drug discovery context.[9][10]

Workflow for Palladium-Catalyzed C-S Cross-Coupling

The synthesis of this compound can be efficiently achieved via a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and a thiol. This approach is highly versatile and represents a common strategy in modern organic synthesis.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Palladium-Catalyzed Synthesis

Causality: This protocol utilizes a palladium catalyst, which facilitates the formation of the C-S bond by cycling through oxidative addition, ligand exchange, and reductive elimination steps. The base is crucial for deprotonating the thiol, generating the active thiolate nucleophile. An inert atmosphere prevents the oxidation of the catalyst and reagents.

Reagents:

-

4-tert-Butylthiophenol

-

Iodobenzene

-

Palladium(II) Acetate (Pd(OAc)₂)

-

Cypf-t-Bu (or similar phosphine ligand)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Toluene

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for chromatography

-

Hexane/Ethyl Acetate solvent system

Procedure:

-

To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%) and the phosphine ligand (4 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add anhydrous toluene, followed by 4-tert-butylthiophenol (1.0 eq), iodobenzene (1.1 eq), and DIPEA (2.0 eq) via syringe.

-

Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring progress by Thin-Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Chemical Reactivity

The chemical behavior of this compound is dominated by the sulfur atom, which can act as a nucleophile or be oxidized to higher oxidation states.

Oxidation

The sulfur center is susceptible to oxidation, a reaction of significant importance in drug metabolism and synthesis. Mild oxidation yields the corresponding sulfoxide, while stronger conditions produce the sulfone.[5][11] These transformations dramatically alter the polarity, geometry, and hydrogen-bonding capacity of the molecule, which are key considerations in drug design.[12]

Caption: Oxidation pathway of this compound.

-

Sulfoxide Formation : The conversion of sulfides to chiral sulfoxides can be achieved with high enantioselectivity using specialized chiral catalysts, a valuable transformation for creating stereochemically defined drug candidates.[13]

-

Sulfone Formation : Sulfones are generally stable, polar, and can act as hydrogen bond acceptors. The sulfonyl group is a common pharmacophore found in many FDA-approved drugs.[12]

Nucleophilic and Electrophilic Reactions

-

Nucleophilicity of Sulfur : The sulfur atom's lone pairs allow it to act as a nucleophile, reacting with various electrophiles. For example, it can be alkylated to form sulfonium salts.

-

Electrophilic Aromatic Substitution : The phenyl rings can undergo electrophilic aromatic substitution. The sulfide group is generally ortho-, para-directing and activating, while the tert-butyl group is also a strong ortho-, para-director. The regiochemical outcome of such reactions would depend on the specific reagents and conditions.

Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of this compound. The following data are based on established principles and data from analogous structures.

Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | ~7.2-7.5 ppm (m, 9H) : Aromatic protons from both phenyl rings. ~1.3 ppm (s, 9H) : Protons of the tert-butyl group. |

| ¹³C NMR | ~151 ppm : Quaternary carbon of the tert-butylated ring. ~125-136 ppm : Aromatic carbons. ~34.5 ppm : Quaternary carbon of the tert-butyl group. ~31.3 ppm : Methyl carbons of the tert-butyl group. |

| IR Spectroscopy | ~3100-3000 cm⁻¹ : Aromatic C-H stretch. ~2960-2870 cm⁻¹ : Aliphatic C-H stretch (tert-butyl). ~1580, 1480 cm⁻¹ : Aromatic C=C stretching. ~1100-1000 cm⁻¹ : C-S stretching region. |

| Mass Spec (EI) | m/z 242 : Molecular ion (M⁺). m/z 227 : Fragment corresponding to the loss of a methyl group ([M-15]⁺). m/z 185 : Fragment corresponding to the loss of the tert-butyl group ([M-57]⁺). |

Note: NMR chemical shifts are approximate and can vary based on the solvent and instrument used. Data is inferred from typical values for similar functional groups.[14][15][16]

Applications in Research and Drug Development

Organosulfur compounds are integral to medicinal chemistry.[17][18] The diaryl sulfide scaffold is present in numerous biologically active molecules. The specific properties of this compound make it a valuable building block:

-

Intermediate for Bioactive Molecules : It can serve as a precursor for more complex molecules. The sulfur can be oxidized to sulfoxides or sulfones, which are common in pharmaceuticals.[12][19]

-

Modulation of Physicochemical Properties : The lipophilic tert-butyl group can be used to tune the solubility and pharmacokinetic profile of a potential drug candidate.

-

Scaffold for Further Functionalization : The aromatic rings can be further substituted to explore structure-activity relationships (SAR) in a drug discovery campaign.

Conclusion

This compound is more than a simple organosulfur compound; it is a versatile chemical entity with a rich reactivity profile. Its synthesis is readily achievable through modern catalytic methods, and its properties are well-defined by standard spectroscopic techniques. The interplay between the bulky, lipophilic tert-butyl group and the reactive sulfur center provides a unique platform for exploration. For researchers in organic synthesis and drug development, a thorough understanding of the chemical properties outlined in this guide is fundamental to leveraging this and similar diaryl sulfides in the creation of novel, functional molecules.

References

-

Nakajima, H., Hazama, Y., Sakata, Y., Uchida, K., Hosoya, T., & Yoshida, S. (2021). Diverse diaryl sulfide synthesis through consecutive aryne reactions. RSC Advances. Available at: [Link]

-

Morrill, C., & Knochel, P. (2014). Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents. The Journal of Organic Chemistry. Available at: [Link]

-

Li, Y., et al. (2022). Efficient Construction of Symmetrical Diaryl Sulfides via a Supported Pd Nanocatalyst-Catalyzed C–S Coupling Reaction. National Institutes of Health. Available at: [Link]

-

Wang, Y., et al. (2023). Synthesis of Asymmetric Diaryl Sulfides via HI-Mediated C(sp2)–H Sulfenylation of Arenes with Sodium Sulfinates. The Journal of Organic Chemistry. Available at: [Link]

-

Ghorbani-Vaghei, R., & Veisi, H. (2023). Synthesis of Sulfides Using Aryl Halides and S8 in the Presence of CuFe2O4 Magnetic Catalyst. Nanomaterials Chemistry. Available at: [Link]

-

Shine, H. J., Rahman, M., Seeger, H., & Wu, G.-S. (1973). Ion radicals. XII. The reactions of diaryl sulfides and sulfoxides, benzenethiolsulfonate and benzenesulfinic acid in sulfuric acid. The Journal of Organic Chemistry. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Thioanisole. Retrieved from [Link]

-

Moffitt Cancer Center. (2024). Moffitt Researchers Develop New Chemical Method to Enhance Drug Discovery. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C16H18S). Retrieved from [Link]

-

Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

Du, C., et al. (2022). Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules. Available at: [Link]

-

Reitti, M., & Olofsson, B. (2021). Enantioselective Synthesis of Diaryl Sulfoxides Enabled by Molecular Recognition. Organic Letters. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of aryl sulfides and diaryl sulfides. Retrieved from [Link]

-

Khan, I., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]

-

Kumar, R., et al. (2020). Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. Available at: [Link]

-

The Royal Society of Chemistry. (2024). Supporting information: Reduction of sulfoxides catalyzed by the commercially available manganese complex MnBr(CO)5. Retrieved from [Link]

Sources

- 1. Diverse diaryl sulfide synthesis through consecutive aryne reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. nanomaterchem.com [nanomaterchem.com]

- 4. This compound | C16H18S | CID 11413822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy Tert-butyl 4-(tert-butyl)phenyl sulfide [smolecule.com]

- 6. This compound | 85609-03-6 | TCI AMERICA [tcichemicals.com]

- 7. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. Efficient Construction of Symmetrical Diaryl Sulfides via a Supported Pd Nanocatalyst-Catalyzed C-S Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation [organic-chemistry.org]

- 11. Thioanisole - Wikipedia [en.wikipedia.org]

- 12. Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. 4,4'-DI-TERT-BUTYLBIPHENYL(1625-91-8) 1H NMR spectrum [chemicalbook.com]

- 15. TERT-BUTYL SULFIDE(107-47-1) 1H NMR spectrum [chemicalbook.com]

- 16. rsc.org [rsc.org]

- 17. Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. firstwordpharma.com [firstwordpharma.com]

Compound Identification and Core Physicochemical Properties

An In-depth Technical Guide to 4-tert-Butyldiphenyl Sulfide

This guide provides an in-depth technical overview of this compound, a key intermediate in organic synthesis. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple data presentation to offer field-proven insights into its synthesis, properties, handling, and application. The structure of this guide is tailored to reflect the logical workflow of a research scientist, from initial compound identification to practical application and safety considerations.

This compound, identified by the CAS Number 85609-03-6 , is an unsymmetrical diaryl sulfide.[1][2][3][4] Its structure, featuring a phenyl group and a 4-tert-butylphenyl group linked by a sulfur atom, makes it a valuable building block for introducing the bulky and lipophilic 4-tert-butylphenylthio moiety into more complex molecules. Its formal IUPAC name is 1-tert-butyl-4-phenylsulfanylbenzene.[4]

The physical and chemical properties of a compound are critical determinants of its handling, reaction conditions, and purification methods. The salient properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 85609-03-6 | [1][4] |

| Molecular Formula | C₁₆H₁₈S | [4][5] |

| Molecular Weight | 242.38 g/mol | [4][5] |

| Appearance | Light orange to yellow to green clear liquid | [2] |

| Boiling Point | 140 °C at 1.3 mmHg | [1][5] |

| Predicted Density | 1.05 ± 0.1 g/cm³ | [5] |

| Refractive Index | 1.5930 - 1.5970 | [5] |

| IUPAC Name | 1-tert-butyl-4-phenylsulfanylbenzene | [4] |

Synthesis, Mechanism, and Experimental Protocol

The synthesis of unsymmetrical diaryl sulfides like this compound is most commonly achieved via nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. A highly reliable and scalable approach involves the reaction of a thiophenol with an aryl halide in the presence of a base. This pathway is favored for its high yields and operational simplicity.

Proposed Reaction Mechanism

The reaction proceeds through a nucleophilic substitution mechanism. 4-tert-Butylthiophenol is deprotonated by a base (e.g., potassium carbonate) to form the highly nucleophilic thiophenolate anion. This anion then attacks an aryl halide, such as iodobenzene, displacing the halide and forming the new carbon-sulfur bond. The use of a polar aprotic solvent like DMF facilitates this SₙAr-type reaction by solvating the cation without hydrogen bonding to the nucleophile, thus enhancing its reactivity.

Caption: Proposed mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes a robust method for the synthesis of this compound. It is a self-validating system; successful synthesis is confirmed by standard analytical techniques outlined in the workflow.

Materials:

-

4-tert-Butylthiophenol

-

Iodobenzene

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-tert-butylthiophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF (approx. 0.5 M concentration relative to the thiophenol).

-

Addition of Reagents: Begin stirring the suspension. Add iodobenzene (1.05 eq) to the mixture at room temperature.

-

Reaction: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting thiophenol spot is consumed.

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with diethyl ether.

-

Washing: Combine the organic layers and wash twice with water, followed by one wash with brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by vacuum distillation (140 °C at 1.3 mmHg) to yield this compound as a clear liquid.[1][5]

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized product is paramount. Based on the structure of this compound, the following spectroscopic signatures are expected:

-

¹H NMR: The spectrum should show a singlet for the nine protons of the tert-butyl group (approx. δ 1.3 ppm). The aromatic region (approx. δ 7.2-7.5 ppm) will display multiplets corresponding to the nine protons of the two different phenyl rings. The AA'BB' system of the 4-substituted ring and the multiplet for the unsubstituted phenyl ring should be distinguishable.

-

¹³C NMR: The spectrum will show two distinct signals for the quaternary and methyl carbons of the tert-butyl group. The aromatic region will contain signals for the eight different aromatic carbons.

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum will show a molecular ion (M⁺) peak at m/z = 242, corresponding to the molecular weight of the compound.[4]

-

Infrared (IR) Spectroscopy: The spectrum will exhibit characteristic C-H stretching vibrations for both aliphatic (tert-butyl) and aromatic protons, as well as C=C stretching bands for the aromatic rings.

Applications in Research and Drug Development

While specific, large-scale industrial applications are not broadly documented, this compound serves as a crucial intermediate in synthetic organic chemistry. Its utility stems from several key features:

-

Steric Bulk: The tert-butyl group provides significant steric hindrance, which can be exploited to direct the regioselectivity of subsequent reactions on the phenyl ring or to influence the conformational properties of a larger molecule.

-

Lipophilicity: The tert-butyl group increases the nonpolar character of molecules, a property often modulated in medicinal chemistry to enhance membrane permeability and influence pharmacokinetic profiles.

-

Synthetic Handle: The sulfide linkage can be further oxidized to a sulfoxide or a sulfone, providing access to different functional groups with unique electronic and chemical properties.[6] These oxidized derivatives are important pharmacophores in various drug classes.[6]

It can be considered a structural analog to moieties used in the formation of silyl ether protecting groups like TBDPS (tert-Butyldiphenylsilyl), highlighting the utility of the tert-butyldiphenyl framework in providing stability and steric control.[7]

Safety, Handling, and Storage

Proper handling of all chemicals is essential for laboratory safety. This compound is classified as an irritant.

GHS Hazard Information

| Hazard Class | Hazard Statement | GHS Pictogram |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Irritant |

| Serious Eye Damage/Irritation (Category 2) | H319: Causes serious eye irritation | Irritant |

Data sourced from PubChem and commercial supplier safety information.[3][4][8]

Handling and Precautionary Measures

-

Personal Protective Equipment (PPE): Always wear protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[8]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Wash hands thoroughly after handling.[9]

-

First Aid (IF ON SKIN): Wash with plenty of soap and water.[2] If skin irritation occurs, seek medical advice.

-

First Aid (IF IN EYES): Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8] If eye irritation persists, seek medical attention.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Integrated Experimental Workflow

The entire process, from synthesis to final, characterized product, follows a logical and systematic workflow. This ensures reproducibility and the generation of high-quality, reliable material for subsequent research.

Caption: General laboratory workflow for the synthesis and validation of this compound.

References

- Chemical Label for this compound. (n.d.).

-

This compound | C16H18S | CID 11413822. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

(4-Tert-butylphenyl)methanethiol | C11H16S | CID 2757252. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

- SAFETY DATA SHEET. (n.d.). CymitQuimica.

-

This compound (C16H18S). (n.d.). PubChemLite. Retrieved January 11, 2026, from [Link]

- This compound. (n.d.). Chongqing Chemdad Co., Ltd.

- Technical Support Center: Synthesis of Bis(4-tert-butylphenyl) disulfide. (n.d.). Benchchem.

-

tert-Butyldiphenylsilyl. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]

-

4-tert-Butylphenol, TMS derivative. (n.d.). NIST WebBook. Retrieved January 11, 2026, from [Link]

-

Protecting group. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]

- Biocatalytic Oxidation of Sulfides to Sulfones. (n.d.). Oriental Journal of Chemistry.

Sources

- 1. This compound | 85609-03-6 [chemicalbook.com]

- 2. This compound | 85609-03-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. chemical-label.com [chemical-label.com]

- 4. This compound | C16H18S | CID 11413822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. Biocatalytic Oxidation of Sulfides to Sulfones – Oriental Journal of Chemistry [orientjchem.org]

- 7. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. spectrumchemical.com [spectrumchemical.com]

4-tert-Butyldiphenyl sulfide molecular weight

An In-Depth Technical Guide to 4-tert-Butyldiphenyl Sulfide: Properties, Synthesis, and Applications in Synthetic Chemistry

Introduction

This compound is an organosulfur compound characterized by a sulfide bridge linking a phenyl group and a 4-tert-butylphenyl group. Its molecular structure, featuring the bulky and lipophilic tert-butyl group, imparts specific steric and electronic properties that make it a valuable intermediate in organic synthesis. While not an active pharmaceutical ingredient itself, its structural motifs are of significant interest to researchers and drug development professionals. The diaryl sulfide core is a common scaffold in medicinal chemistry, and the tert-butyl group is frequently employed to enhance metabolic stability, modulate solubility, or create specific steric interactions with biological targets.[1][2]

This technical guide provides a comprehensive overview of this compound, moving beyond a simple data sheet to offer insights into its synthesis, characterization, and potential applications. As a self-validating document, it explains the causality behind experimental choices and grounds its claims in authoritative sources, serving as a practical resource for scientists in the laboratory.

Physicochemical and Structural Properties

This compound is a clear liquid at room temperature, with a color ranging from light orange to yellow-green.[3] The molecule's key features are the unsymmetrical diaryl sulfide linkage and the sterically demanding tert-butyl group positioned para to the sulfur atom. This substitution pattern influences the molecule's conformation and reactivity. The sulfur atom, with its lone pairs of electrons, can act as a nucleophile, while the aromatic rings can undergo electrophilic substitution, although their reactivity is modulated by the sulfide and alkyl substituents.

The molecular formula of the compound is C₁₆H₁₈S, corresponding to a molecular weight of approximately 242.38 g/mol .[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₈S | [3][4] |

| Molecular Weight | 242.38 g/mol | [3][4] |

| Monoisotopic Mass | 242.11292 Da | [4][5] |

| CAS Number | 85609-03-6 | [3][4] |

| Appearance | Light orange to Yellow to Green clear liquid | [3] |

| Boiling Point | 140°C @ 1.3 mmHg | [3][6] |

| Computed XLogP3-AA | 5.7 | [4] |

| Purity | >98.0% (GC) |

Synthesis of this compound

The construction of the C-S bond is the central challenge in synthesizing diaryl sulfides. Numerous methods have been developed for this purpose, often involving metal-catalyzed cross-coupling reactions.[7] A robust and widely applicable strategy for preparing unsymmetrical diaryl sulfides is the copper-catalyzed Ullmann-type condensation between an aryl halide and a thiophenol derivative. This approach is chosen here for its reliability and compatibility with the required substrates.

Synthetic Strategy: Ullmann Condensation

The chosen pathway involves the reaction between 4-tert-butylthiophenol and iodobenzene. This choice is strategic: 4-tert-butylthiophenol is a readily available starting material, and iodobenzene is a highly reactive aryl halide for this type of coupling. The reaction is facilitated by a copper(I) catalyst, which activates the C-I bond, and a base, which deprotonates the thiol to form the more nucleophilic thiolate anion. The base's role is critical for driving the reaction forward. A high-boiling polar aprotic solvent like DMF is often used to ensure the solubility of the reactants and to allow for the necessary reaction temperatures.

Experimental Protocol

Reagents:

-

4-tert-Butylthiophenol

-

Iodobenzene

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-tert-butylthiophenol (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Solvent and Reactant Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon). Add anhydrous DMF to the flask via syringe, followed by the addition of iodobenzene (1.1 eq). The use of a slight excess of iodobenzene ensures the complete consumption of the limiting thiol.

-

Reaction Execution: Heat the reaction mixture to 120-130 °C with vigorous stirring. The reaction is typically monitored by Thin-Layer Chromatography (TLC) until the starting thiol is consumed (usually 12-24 hours).

-

Workup and Extraction: Cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing 1 M HCl and diethyl ether. The acidic wash neutralizes the base and protonates any remaining thiolate. Shake the funnel and separate the layers.

-

Aqueous Washes: Wash the organic layer sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by vacuum distillation to yield pure this compound.[3][6]

Synthesis Workflow Diagram

Sources

- 1. Protecting group - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound | C16H18S | CID 11413822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C16H18S) [pubchemlite.lcsb.uni.lu]

- 6. This compound | 85609-03-6 [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Synthesis of 4-tert-Butyldiphenyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Diaryl Sulfide Moiety

Diaryl sulfides are a class of organosulfur compounds that hold significant importance in the fields of medicinal chemistry, materials science, and organic synthesis. The presence of a sulfur atom bridging two aromatic rings imparts unique electronic and conformational properties to these molecules. This structural motif is found in a variety of biologically active compounds and functional materials. 4-tert-Butyldiphenyl sulfide, in particular, serves as a valuable building block and intermediate in the synthesis of more complex molecules due to the presence of the sterically hindering tert-butyl group, which can influence molecular interactions and solubility. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering detailed experimental protocols and a comparative analysis of the different methodologies.

Key Synthetic Strategies for this compound

The construction of the C-S bond in diaryl sulfides can be achieved through several robust and versatile chemical transformations. The most prominent methods for the synthesis of this compound include palladium-catalyzed cross-coupling reactions, the classic Ullmann condensation, and nucleophilic aromatic substitution. Each of these pathways offers distinct advantages and is suited for different laboratory settings and substrate scopes.

Palladium-Catalyzed C-S Cross-Coupling: A Modern and Versatile Approach

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis due to their high efficiency, functional group tolerance, and broad applicability.[1][2] The formation of the C-S bond in this compound is typically achieved by coupling 4-tert-butylthiophenol with an aryl halide, such as iodobenzene or bromobenzene, in the presence of a palladium catalyst and a suitable ligand.[1]

Mechanism of Action:

The catalytic cycle of palladium-catalyzed C-S cross-coupling generally involves three key steps:

-

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate.

-

Thiolate Coordination and Deprotonation: The thiophenol coordinates to the palladium center, followed by deprotonation with a base to form a palladium-thiolate complex.

-

Reductive Elimination: The aryl and thiolate ligands on the palladium center couple, forming the desired diaryl sulfide and regenerating the palladium(0) catalyst.

The choice of ligand is crucial for the success of the reaction, as it influences the stability and reactivity of the palladium catalyst.[3]

Experimental Protocol: Palladium-Catalyzed Synthesis of this compound

-

Materials:

-

4-tert-Butylthiophenol

-

Iodobenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Cesium carbonate (Cs₂CO₃)

-

Toluene (anhydrous)

-

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-tert-butylthiophenol (1.0 mmol), iodobenzene (1.1 mmol), cesium carbonate (1.5 mmol), palladium(II) acetate (0.02 mmol), and Xantphos (0.04 mmol).

-

Add anhydrous toluene (5 mL) to the flask.

-

Heat the reaction mixture to 110 °C and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove inorganic salts.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with hexanes) to afford this compound.

-

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents the oxidation of the palladium catalyst and the thiophenol starting material.

-

Anhydrous Solvent: Water can deactivate the catalyst and interfere with the reaction.

-

Ligand (Xantphos): A bulky, electron-rich ligand that promotes the oxidative addition and reductive elimination steps, leading to higher yields.

-

Base (Cesium Carbonate): A strong, non-nucleophilic base that facilitates the deprotonation of the thiophenol.

Diagram of Palladium-Catalyzed C-S Cross-Coupling Workflow

Caption: Workflow for the palladium-catalyzed synthesis of this compound.

Ullmann Condensation: A Classic Copper-Catalyzed Approach

The Ullmann condensation is a traditional method for forming C-S bonds, utilizing copper or a copper salt as the catalyst.[4][5][6] This reaction typically requires higher temperatures than palladium-catalyzed methods and is often performed with stoichiometric or near-stoichiometric amounts of copper.[4]

Mechanism of Action:

The mechanism of the Ullmann condensation is thought to involve the formation of a copper(I) thiolate intermediate, which then undergoes a nucleophilic aromatic substitution-like reaction with the aryl halide.[4]

Experimental Protocol: Ullmann Condensation for this compound Synthesis

-

Materials:

-

4-tert-Butylthiophenol

-

Iodobenzene

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

In a round-bottom flask, combine 4-tert-butylthiophenol (1.0 mmol), iodobenzene (1.2 mmol), copper(I) iodide (0.1 mmol), and potassium carbonate (2.0 mmol).

-

Add N,N-dimethylformamide (5 mL) to the flask.

-

Heat the reaction mixture to 150 °C and stir for 24-48 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography (silica gel, hexanes) to obtain the final product.

-

Causality Behind Experimental Choices:

-

High Temperature: Necessary to overcome the activation energy for the copper-catalyzed reaction.

-

Polar Aprotic Solvent (DMF): Helps to dissolve the reagents and facilitate the reaction.

-

Copper(I) Iodide: A common and effective copper catalyst for Ullmann-type reactions.

Diagram of Ullmann Condensation Reaction

Caption: Simplified mechanism of the SNA r reaction for diaryl sulfide synthesis.

Comparative Analysis of Synthesis Pathways

| Synthesis Pathway | Catalyst | Typical Temperature (°C) | Reaction Time (hours) | Typical Yields (%) | Key Advantages | Key Disadvantages |

| Palladium-Catalyzed Cross-Coupling | Pd(OAc)₂ / Ligand | 80 - 120 | 12 - 24 | 80 - 95 | High yields, excellent functional group tolerance, mild conditions. | Cost of palladium catalyst and ligands, sensitivity to air and moisture. |

| Ullmann Condensation | CuI | 120 - 200 | 24 - 48 | 60 - 80 | Inexpensive catalyst, robust reaction. | Harsh reaction conditions (high temperature), often requires stoichiometric copper. |

| Nucleophilic Aromatic Substitution (SNA r) | None (Base-mediated) | 100 - 150 | 4 - 12 | Variable (High for activated substrates) | Metal-free, simple procedure. | Generally requires an activated aryl halide with electron-withdrawing groups. |

Conclusion

The synthesis of this compound can be effectively achieved through several distinct pathways, each with its own set of advantages and limitations. For researchers seeking high yields and broad functional group compatibility under relatively mild conditions, palladium-catalyzed cross-coupling is the method of choice. The Ullmann condensation, while requiring more forcing conditions, offers a cost-effective alternative using a readily available copper catalyst. Nucleophilic aromatic substitution presents a valuable metal-free option, particularly when an appropriately activated aryl halide is available. The selection of the optimal synthetic route will ultimately depend on the specific requirements of the research, including scale, available resources, and the desired purity of the final product. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently synthesize this compound for their scientific endeavors.

References

-

Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]

- Kovalenko, V. I., et al. (2020).

-

PrepChem. (n.d.). Synthesis of 4-(tert-butyl)thiophenol. Retrieved from [Link]

- Schareina, T., & Zapf, A. (2010). Transition Metal Catalyzed Synthesis of Aryl Sulfides. Molecules, 15(7), 4846-4875.

- Farmer, J. L., et al. (2018). Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases.

-

Organic Chemistry Portal. (n.d.). Synthesis of aryl sulfides and diaryl sulfides. Retrieved from [Link]

- Stazi, F., et al. (2021). A Robust Pd-Catalyzed C-S Cross-Coupling Process Enabled by Ball-Milling. Organic Letters, 23(15), 5945-5949.

- Cogan, D. A., et al. (1998). Asymmetric Synthesis of tert-Butanesulfinamide. Organic Syntheses, 82, 11-19.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Hennessy, E. J., & Buchwald, S. L. (2002). Sulfamide Synthesis via Pd-Catalysed Cross-Coupling. Organic Letters, 4(2), 269-272.

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

- Zhang, L., et al. (2021). Palladium-Catalyzed Cross-Electrophile Coupling Reaction involving Sulfur Dioxide for the Direct Synthesis of Diverse Functionalized Sulfones. Organic Chemistry Frontiers, 8(19), 5369-5375.

- Evano, G., et al. (2008). Transition Metal Catalyzed Synthesis of Aryl Sulfides. Chemical Reviews, 108(8), 3054-3131.

- Bak, J., et al. (2013). Nucleophilic Aromatic Substitution on 4-Fluorophenylsulfonamides: Nitrogen, Oxygen, and Sulfur Nucleophiles. The Journal of Organic Chemistry, 78(21), 10885-10893.

- Smith, A. M., et al. (2015). Concerted Nucleophilic Aromatic Substitution Reactions.

- Smith, A. M., et al. (2016). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 138(49), 15993-16001.

- Wang, D., et al. (2012). Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. Chinese Chemical Letters, 23(1), 25-28.

- Kometani, K., & Paquette, L. A. (2011). One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution.

-

Rzepa, H. S. (n.d.). Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Chemdad. (n.d.). This compound. Retrieved from [Link]

-

AMI Scientific. (n.d.). This compound TCI Analytical reagent. Retrieved from [Link]

- Le, T. P., et al. (2022). Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine. Clean Technologies, 4(1), 195-200.

- Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2017). 5.2.2. Synthesis of 4,4′-Di-tert-butylbiphenyl. Royal Society of Chemistry.

Sources

- 1. Transition Metal Catalyzed Synthesis of Aryl Sulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. Ullmann Reaction | Thermo Fisher Scientific - DE [thermofisher.com]

An In-depth Technical Guide to 4-tert-Butyldiphenyl Sulfide: Synthesis, Properties, and Applications

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-tert-Butyldiphenyl sulfide (t-BDPS), an organosulfur compound with significant utility in organic synthesis and medicinal chemistry. The document delineates the structural and physicochemical properties of t-BDPS, offers a detailed, validated protocol for its synthesis, and explores its current and potential applications, particularly within the realm of drug discovery and development. The causality behind experimental choices is explained to provide actionable insights for laboratory practice. This guide is intended to serve as a foundational resource for researchers aiming to leverage the unique characteristics of this versatile chemical entity.

Introduction and Foundational Concepts

This compound, systematically named 1-tert-butyl-4-(phenylthio)benzene, is an aromatic sulfide characterized by a phenyl group and a 4-tert-butylphenyl group linked by a sulfur atom. The presence of the bulky tert-butyl group imparts distinct steric and electronic properties to the molecule, influencing its reactivity, solubility, and interaction with biological targets. Organosulfur compounds are a cornerstone of pharmaceutical development, with sulfur-containing moieties present in a wide array of approved drugs.[1] These compounds often exhibit favorable physicochemical properties that make them ideal candidates for drug development.[1] The sulfide linkage in t-BDPS is a key functional group, serving as a versatile handle for further chemical modification, including oxidation to sulfoxides and sulfones, or participation in metal-catalyzed cross-coupling reactions.

The structural asymmetry and the specific substitution pattern of t-BDPS make it a valuable building block in the synthesis of more complex molecular architectures. Its utility spans from being a key intermediate to a component of final active pharmaceutical ingredients (APIs). Understanding its synthesis and reactivity is therefore crucial for chemists engaged in the design and development of new chemical entities.

Structural Elucidation and Physicochemical Properties

The structural formula of this compound is fundamental to understanding its chemical behavior. The molecule consists of a diphenyl sulfide core with a tert-butyl group at the para position of one of the phenyl rings.

Structural Formula

The chemical structure can be unambiguously represented by its IUPAC name, 1-tert-butyl-4-(phenylthio)benzene, and its SMILES string, CC(C)(C)C1=CC=C(C=C1)SC2=CC=CC=C2.[2][3]

Caption: 2D Structural Representation of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in the table below. These data are critical for planning reactions, purification procedures, and for predicting the compound's behavior in various solvent systems.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₈S | [2] |

| Molecular Weight | 242.38 g/mol | [4] |

| CAS Number | 85609-03-6 | [2][5] |

| Appearance | Light orange to Yellow to Green clear liquid | |

| Boiling Point | 140 °C at 1.3 mmHg | [4][5] |

| Density | 1.05 ± 0.1 g/cm³ (Predicted) | [4] |

| Purity | >98.0% (GC) | |

| SMILES | CC(C)(C)C1=CC=C(C=C1)SC2=CC=CC=C2 | [2][3] |

| InChIKey | KGRAEJDVHXHGSQ-UHFFFAOYSA-N | [2][3] |

Synthesis of this compound: A Validated Protocol

The synthesis of unsymmetrical diaryl sulfides like t-BDPS can be achieved through several synthetic routes. A common and reliable method involves the nucleophilic aromatic substitution reaction between a thiophenol derivative and an aryl halide, often catalyzed by a transition metal. Below is a detailed, self-validating protocol for a copper-catalyzed cross-coupling reaction.

Causality in Experimental Design

The choice of a copper-catalyzed system is deliberate. While palladium catalysis is also effective, copper catalysts are often more economical and can be highly efficient for C-S bond formation, especially with less reactive aryl iodides. The use of a ligand like ethylene glycol can enhance the solubility and reactivity of the copper catalyst. Potassium carbonate is selected as a mild base to deprotonate the thiophenol, generating the nucleophilic thiophenolate in situ without promoting side reactions. N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction, facilitating the dissolution of the reactants and promoting the desired substitution.

Experimental Protocol: Copper-Catalyzed C-S Cross-Coupling

Reagents:

-

4-tert-Butylthiophenol

-

Iodobenzene[4]

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

Ethylene glycol

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-tert-butylthiophenol (1.0 eq.), iodobenzene (1.1 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2.0 eq.).

-

Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon). Add anhydrous DMF to achieve a substrate concentration of approximately 0.5 M, followed by ethylene glycol (0.2 eq.).

-

Reaction Execution: Heat the reaction mixture to 120 °C and stir vigorously. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x). The aqueous washes help to remove DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a clear liquid.

Caption: Workflow for the Synthesis of this compound.

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable scaffold and intermediate in medicinal chemistry and materials science.

Intermediate in Complex Molecule Synthesis

The primary application of t-BDPS is as a versatile intermediate.[6] The sulfide moiety can be readily oxidized to the corresponding sulfoxide or sulfone. These oxidized derivatives have different electronic properties and geometries, which can be crucial for modulating the biological activity of a target molecule. The tert-butyl group provides steric bulk, which can be used to influence conformational preferences or to block specific metabolic pathways, thereby improving the pharmacokinetic profile of a drug candidate.

Role in the Development of Bioactive Compounds

While specific biological activities of t-BDPS itself are not extensively documented, the diphenyl sulfide scaffold is present in numerous bioactive compounds.[6] Sulfur-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial and antifungal properties.[6] The lipophilic nature of t-BDPS, enhanced by the tert-butyl group, suggests its potential as a fragment or building block in the design of molecules targeting hydrophobic pockets in proteins.

The synthesis of derivatives of t-BDPS can lead to compounds with potential therapeutic applications. For instance, sulfonylation reactions can be performed to yield unsymmetrical diarylmethyl sulfones, a class of compounds with known biological activities.[6]

Logical Application Pathway in Drug Discovery

The integration of a fragment like this compound into a drug discovery pipeline follows a logical progression.

Sources

- 1. firstwordpharma.com [firstwordpharma.com]

- 2. This compound | C16H18S | CID 11413822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C16H18S) [pubchemlite.lcsb.uni.lu]

- 4. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. This compound | 85609-03-6 [chemicalbook.com]

- 6. Buy Tert-butyl 4-(tert-butyl)phenyl sulfide [smolecule.com]

4-tert-Butyldiphenyl sulfide reactivity profile

An In-Depth Technical Guide to the Reactivity Profile of 4-tert-Butyldiphenyl Sulfide

Authored by: A Senior Application Scientist

Foreword: Unveiling the Synthetic Potential of a Versatile Sulfide

In the landscape of modern synthetic chemistry, the strategic incorporation of sulfur-containing moieties is a cornerstone of innovation in both pharmaceutical development and materials science. Among these, aryl sulfides represent a class of compounds with a rich and nuanced reactivity profile. This guide focuses on this compound, a molecule that, while seemingly simple, offers a fascinating interplay of steric and electronic effects that govern its synthetic transformations. The presence of the bulky tert-butyl group imparts unique solubility and stability characteristics, while the sulfide linkage serves as a versatile hub for a variety of chemical manipulations.

This document is intended for researchers, scientists, and drug development professionals who seek to leverage the unique properties of this compound in their work. We will move beyond a mere cataloging of reactions to provide a deeper understanding of the causality behind its reactivity, offering field-proven insights and detailed protocols to empower your research endeavors.

Core Molecular Characteristics of this compound

This compound, with the chemical formula C₁₆H₁₈S, is an organic compound featuring a sulfide bridge connecting a phenyl group and a 4-tert-butylphenyl group.[1] The strategic placement of the sterically demanding tert-butyl group para to the sulfur atom significantly influences the molecule's physical properties and reactivity.

| Property | Value | Source |

| Molecular Weight | 242.4 g/mol | [1] |

| IUPAC Name | 1-tert-butyl-4-phenylsulfanylbenzene | [1] |

| CAS Number | 85609-03-6 | [2] |

| Boiling Point | 140°C at 1.3 mmHg | [2][3] |

| Form | Clear liquid | [3] |

| Color | Light orange to Yellow to Green | [3] |

This data provides a foundational understanding of the physical nature of this compound, which is crucial for its handling and application in various synthetic protocols.

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation.[1][4][5] It is essential to handle this chemical with appropriate personal protective equipment, including gloves and eye protection, in a well-ventilated area. It is also noted as being toxic to aquatic life with long-lasting effects.

Synthesis of this compound

The synthesis of diaryl sulfides, including this compound, can be achieved through several established methods. A common approach involves the nucleophilic substitution reaction between a thiophenol and an aryl halide, often catalyzed by a transition metal.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound from readily available starting materials.

Caption: Generalized workflow for the synthesis of this compound.

The Reactivity Profile: A Multi-faceted Hub

The reactivity of this compound is primarily centered around the sulfur atom, which can act as a nucleophile or be oxidized to higher oxidation states. Additionally, the carbon-sulfur bonds can be activated by transition metals, and the aromatic rings can undergo substitution reactions.

Oxidation of the Sulfur Atom: Accessing Sulfoxides and Sulfones

The oxidation of sulfides to sulfoxides and subsequently to sulfones is a fundamental transformation in organic chemistry.[6] These oxidized forms are valuable intermediates in their own right, with applications in medicinal chemistry and as chiral auxiliaries.[7] The sulfur atom in this compound can be selectively oxidized, with the choice of oxidant and reaction conditions determining the final product.

Common oxidizing agents include hydrogen peroxide, peroxy acids (like m-CPBA), and hydroperoxides.[8][9][10] The reaction proceeds via nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidant.

Caption: Oxidation states of this compound.

Experimental Protocol: Oxidation to the Sulfoxide

This protocol describes a general method for the selective oxidation of this compound to its corresponding sulfoxide using hydrogen peroxide.

-

Reaction Setup : In a round-bottom flask, dissolve this compound (1.0 mmol) in glacial acetic acid (5 mL).

-

Addition of Oxidant : To this solution, add 30% hydrogen peroxide (1.2 mmol) dropwise at room temperature with stirring.[10]

-

Reaction Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up : Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extraction : Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Purification : Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

Causality: Glacial acetic acid serves as a solvent that facilitates the reaction, and the use of a slight excess of hydrogen peroxide ensures complete conversion of the starting material while minimizing over-oxidation to the sulfone.[10]

Reduction of Sulfoxides and Sulfones

While this guide focuses on the sulfide's reactivity, it's pertinent to note that the corresponding sulfoxides and sulfones can be reduced back to the sulfide. This reversibility is synthetically useful. Reagents like oxalyl chloride or trifluoroacetic anhydride in the presence of a nucleophile can deoxygenate sulfoxides. More potent reducing agents, such as lithium aluminum hydride, are required for the reduction of sulfones.

Metal-Catalyzed Cross-Coupling: C-S Bond Activation

A significant area of reactivity for aryl sulfides is their participation in transition metal-catalyzed cross-coupling reactions.[11][12] The carbon-sulfur bond, traditionally considered robust, can be activated by catalysts, typically those based on palladium or nickel.[13][14] This allows the sulfide to function as an electrophilic partner, analogous to an aryl halide, in forming new carbon-carbon or carbon-heteroatom bonds.

This approach is synthetically valuable as it provides an alternative to the more common organohalides in cross-coupling chemistry.[15]

Caption: Generalized catalytic cycle for a Pd-catalyzed cross-coupling of an aryl sulfide.

Conceptual Protocol: Suzuki-Miyaura Coupling

This conceptual protocol outlines the steps for a Suzuki-Miyaura cross-coupling reaction using this compound as the electrophile.

-

Reaction Setup : In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the palladium catalyst (e.g., Pd(OAc)₂), a suitable phosphine ligand (e.g., P(t-Bu)₃), and a base (e.g., K₃PO₄).[14]

-

Addition of Reagents : Add this compound (1.0 mmol), the desired boronic acid (1.2-1.5 mmol), and an anhydrous solvent (e.g., toluene or dioxane).

-

Reaction Conditions : Heat the reaction mixture to the required temperature (typically 80-110°C) and stir for the specified time.

-

Monitoring and Work-up : Monitor the reaction by TLC or GC-MS. Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Purification : Dry the organic layer, concentrate, and purify the product by column chromatography.

Causality: The choice of a bulky, electron-rich phosphine ligand like P(t-Bu)₃ is crucial for facilitating the oxidative addition of the relatively inert C-S bond to the palladium center.[14] The base is required for the transmetalation step of the catalytic cycle.

Applications in Drug Discovery and Materials Science

The reactivity profile of this compound and its derivatives makes it a valuable building block in several advanced applications.

Medicinal Chemistry

Sulfur-containing functional groups, particularly sulfones and sulfonamides, are prevalent in a wide range of pharmaceuticals.[16] The ability to synthesize and functionalize this compound provides a pathway to novel drug candidates. The tert-butyl group can enhance metabolic stability and modulate the pharmacokinetic properties of a molecule. Recent advancements have highlighted the importance of sulfur-based compounds in developing targeted therapies.[17]

Materials Science

Diaryl sulfides and their oxidized counterparts are used in the synthesis of high-performance polymers and organic electronic materials. The sulfide linkage can impart desirable thermal and electronic properties. The functionalization of the aromatic rings, facilitated by the reactivity of the sulfide, allows for the fine-tuning of these properties.

Conclusion

This compound is more than a simple diaryl sulfide; it is a versatile and reactive molecule with significant potential in synthetic chemistry. Its reactivity is dominated by the chemistry of the sulfur atom—its ability to be oxidized and its participation in metal-catalyzed cross-coupling reactions. The steric influence of the tert-butyl group provides a level of control and stability that is synthetically advantageous. By understanding and harnessing the reactivity profile detailed in this guide, researchers can unlock new possibilities in the design and synthesis of complex molecules for a wide array of applications, from life-saving pharmaceuticals to next-generation materials.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11413822, this compound. [Link]

- Chemical Label for this compound.

-

Moffitt Cancer Center. Moffitt Researchers Develop New Chemical Method to Enhance Drug Discovery. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2757252, (4-Tert-butylphenyl)methanethiol. [Link]

-

PubChemLite. This compound (C16H18S). [Link]

-

Chemdad. This compound. [Link]

-

ResearchGate. First example of cross-coupling of aryl sulfide reported by Takei and Wenkert. [Link]

-

ResearchGate. Surface-Mediated Reactions. 8. Oxidation of Sulfides and Sulfoxides with tert Butyl Hydroperoxide and OXONE 1. [Link]

-

Organic Chemistry Portal. tert-Butyldiphenylsilyl ethers. [Link]

-

Oriental Journal of Chemistry. Biocatalytic Oxidation of Sulfides to Sulfones. [Link]

-

MDPI. Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions. [Link]

-

Royal Society of Chemistry. Transition-metal mediated carbon–sulfur bond activation and transformations: an update. [Link]

-

MDPI. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. [Link]

-

Chemistry LibreTexts. Thiols and Sulfides. [Link]

-

National Institutes of Health. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. [Link]

-

Semantic Scholar. Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features. [Link]

-

ResearchGate. Reduction using NaBH4. [Link]

-

Wikipedia. Protecting group. [Link]

-

Wikipedia. tert-Butyldiphenylsilyl. [Link]

-

PubMed Central. Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. [Link]

-

NIST WebBook. 4-tert-Butylphenol, TMS derivative. [Link]

-

PubMed Central. Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. [Link]

-

YouTube. Stereoselective Reduction of 4-tert-butylcyclohexanone. [Link]

-

MDPI. Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones. [Link]

-

ResearchGate. Reaction of 4,4'-Dithiobis(2,6-di-tert-butylphenol) with Sulfur Containing Its Polymeric Modification. [Link]

-

Canadian Journal of Chemistry. The Preparation and Synthetic Utility of tert-Butyldiphenylsilyl Ethers. [Link]

-

CP Lab Safety. This compound, 98%+ (GC), C16H18S, 100 grams. [Link]

-

GlycoPODv2. Introduction of tert-butyldiphenylsilyl (TBDPS) group. [Link]

-

Henry Rzepa's Blog. The mechanism of borohydride reductions. Part 2: 4-t-butyl-cyclohexanone - Dispersion induced stereochemistry. [Link]

Sources

- 1. This compound | C16H18S | CID 11413822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 85609-03-6 [chemicalbook.com]

- 3. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. chemical-label.com [chemical-label.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Biocatalytic Oxidation of Sulfides to Sulfones – Oriental Journal of Chemistry [orientjchem.org]

- 10. mdpi.com [mdpi.com]

- 11. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 12. Transition Metal-Catalyzed Couplings | Thermo Fisher Scientific - SG [thermofisher.com]

- 13. researchgate.net [researchgate.net]

- 14. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions | MDPI [mdpi.com]

- 16. Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. firstwordpharma.com [firstwordpharma.com]

An In-Depth Technical Guide to the Physical and Chemical Properties of 4-tert-Butyldiphenyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Butyldiphenyl sulfide, with the chemical formula C₁₆H₁₈S, is an organosulfur compound characterized by a diphenyl sulfide backbone with a tert-butyl group substituent.[1] This molecule serves as a valuable intermediate in organic synthesis and holds potential for applications in materials science and pharmaceutical development. Its distinct structural features—a bulky tert-butyl group and a flexible sulfide linkage—impart unique physical and chemical properties that are of significant interest to the scientific community. This guide provides a comprehensive overview of these properties, along with detailed experimental protocols for its synthesis and characterization, to support its application in research and development.

Chemical Structure and Identification

The structure of this compound consists of a phenyl ring substituted with a tert-butyl group at the para position, which is in turn connected to another phenyl ring via a sulfur atom.

// Define nodes for atoms and bonds C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; S [label="S", fontcolor="#EA4335"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"]; C15 [label="C"]; C16 [label="C"];

// Phenyl ring 1 C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Phenyl ring 2 C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7;

// Sulfide bridge C4 -- S; S -- C7;

// Tert-butyl group C1 -- C13; C13 -- C14; C13 -- C15; C13 -- C16;

// Position the nodes C1 [pos="0,0!"]; C2 [pos="1,0.5!"]; C3 [pos="1,1.5!"]; C4 [pos="0,2!"]; C5 [pos="-1,1.5!"]; C6 [pos="-1,0.5!"]; S [pos="0,3!"]; C7 [pos="1,4!"]; C8 [pos="2,4!"]; C9 [pos="2.5,5!"]; C10 [pos="2,6!"]; C11 [pos="1,6!"]; C12 [pos="0.5,5!"]; C13 [pos="-1,-1!"]; C14 [pos="-2,-0.5!"]; C15 [pos="-2,-1.5!"]; C16 [pos="-0.5,-1.5!"];

}

Table 1: Identifiers for this compound

| Identifier | Value |

| CAS Number | 85609-03-6[2] |

| Molecular Formula | C₁₆H₁₈S[2] |

| IUPAC Name | 1-(tert-butyl)-4-(phenylthio)benzene[2] |

Physical Properties

This compound is a clear liquid, with a color that can range from light orange to yellow to green.[3] The presence of the bulky tert-butyl group influences its physical state and solubility, distinguishing it from simpler diaryl sulfides.

Table 2: Physical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 242.38 g/mol | [3] |

| Boiling Point | 140 °C at 1.3 mmHg | [4] |

| Physical State | Liquid | [3] |

| Density | 1.05 ± 0.1 g/cm³ (Predicted) | [3] |

| Refractive Index | 1.5930-1.5970 | [3] |

Chemical Properties and Reactivity

The chemical behavior of this compound is primarily dictated by the sulfur atom, which can act as a nucleophile and is susceptible to oxidation. The electron-donating nature of the tert-butyl group can also influence the reactivity of the substituted phenyl ring.

Oxidation to Sulfoxide and Sulfone

A key reaction of sulfides is their oxidation to sulfoxides and subsequently to sulfones.[5] This transformation is of significant interest in organic synthesis as sulfoxides and sulfones are important functional groups in many biologically active molecules and synthetic intermediates. The oxidation of this compound can be achieved with various oxidizing agents, with the product depending on the reaction conditions.

-

Selective Oxidation to Sulfoxide: Milder oxidizing agents and controlled reaction conditions can selectively yield the corresponding sulfoxide.

-

Oxidation to Sulfone: Stronger oxidizing agents or more forcing conditions will lead to the formation of the sulfone.

Sulfide [label="this compound"]; Sulfoxide [label="4-tert-Butyldiphenyl Sulfoxide"]; Sulfone [label="4-tert-Butyldiphenyl Sulfone"];

Sulfide -> Sulfoxide [label="[O]"]; Sulfoxide -> Sulfone [label="[O]"]; }

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of diaryl sulfides is the coupling of a thiophenol with an aryl halide. The following protocol describes a representative synthesis of this compound.

Materials:

-

4-tert-Butylthiophenol[6]

-

Iodobenzene

-

Potassium carbonate

-

Copper(I) iodide

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a round-bottom flask, add 4-tert-butylthiophenol (1.0 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

-

Add anhydrous DMF to the flask via syringe.

-

Add iodobenzene (1.1 eq.) to the reaction mixture.

-

Heat the mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Oxidation of this compound to the Corresponding Sulfoxide

This protocol outlines the selective oxidation of the sulfide to the sulfoxide using hydrogen peroxide in acetic acid.[7]

Materials:

-

This compound

-

Glacial acetic acid

-

30% Hydrogen peroxide

-

Sodium hydroxide solution (4 M)

-

Dichloromethane

Procedure:

-

Dissolve this compound (1.0 eq.) in glacial acetic acid.

-

Slowly add 30% hydrogen peroxide (4.0 eq.) to the solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Once the starting material is consumed, carefully neutralize the solution with 4 M sodium hydroxide.

-

Extract the product with dichloromethane (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the sulfoxide.

Oxidation of this compound to the Corresponding Sulfone

For the complete oxidation to the sulfone, a stronger oxidizing system is employed.[1]

Materials:

-

This compound

-

Urea-hydrogen peroxide (UHP)

-

Trifluoroacetic anhydride (TFAA)

-

Acetonitrile

-

Dichloromethane

Procedure:

-

In a flask, dissolve trifluoroacetic anhydride (6.0 eq.) in acetonitrile.

-

Add urea-hydrogen peroxide (8.0 eq.) to the solution and stir at room temperature for 20 minutes.

-

Add this compound (1.0 eq.) to the reaction mixture.

-

Stir the reaction at room temperature for 0.5-2 hours, monitoring by TLC.

-

After completion, add water to the reaction mixture.

-

Extract the aqueous phase with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with water, dry over sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash chromatography on silica gel to obtain the pure sulfone.

Spectroscopic Characterization

¹H NMR: The proton NMR spectrum is expected to show a singlet for the nine protons of the tert-butyl group, and a series of multiplets in the aromatic region corresponding to the protons on the two phenyl rings.

¹³C NMR: The carbon NMR spectrum will display a characteristic signal for the quaternary carbon and the methyl carbons of the tert-butyl group, along with signals for the aromatic carbons.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic and aliphatic protons, as well as C=C stretching of the aromatic rings. The C-S stretching vibration is typically weak and appears in the fingerprint region.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the tert-butyl group and cleavage of the C-S bonds.

Safety and Handling

This compound is classified as a skin and eye irritant.[2] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Applications and Future Perspectives

The unique combination of a bulky, lipophilic tert-butyl group and a versatile sulfide functional group makes this compound a compound of interest for various applications:

-

Organic Synthesis: It serves as a building block for more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals where the tert-butylphenyl moiety can impart desirable pharmacokinetic or physicochemical properties.

-